molecular formula C7H5ClF2S B1626600 1-Chloro-4-[(difluoromethyl)sulfanyl]benzene CAS No. 2488-66-6

1-Chloro-4-[(difluoromethyl)sulfanyl]benzene

Cat. No.: B1626600
CAS No.: 2488-66-6
M. Wt: 194.63 g/mol
InChI Key: QTCXRGOEMOHKSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-[(difluoromethyl)sulfanyl]benzene is an organic compound characterized by the presence of a chloro group and a difluoromethylsulfanyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 1-chloro-4-nitrobenzene with difluoromethylthiol in the presence of a base, followed by reduction of the nitro group to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-[(difluoromethyl)sulfanyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alkoxides.

    Oxidation Reactions: The difluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium methoxide or ammonia in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution: Products include 1-amino-4-[(difluoromethyl)sulfanyl]benzene.

    Oxidation: Products include 1-chloro-4-[(difluoromethyl)sulfinyl]benzene and 1-chloro-4-[(difluoromethyl)sulfonyl]benzene.

    Reduction: Products include 1-chloro-4-[(difluoromethyl)sulfanyl]cyclohexane.

Scientific Research Applications

1-Chloro-4-[(difluoromethyl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of antifungal and antibacterial agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-4-[(difluoromethyl)sulfanyl]benzene involves its interaction with specific molecular targets. The difluoromethylsulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity. The chloro group may also participate in binding interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

  • 1-Chloro-4-[(trifluoromethyl)sulfanyl]benzene
  • 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene
  • 1-Chloro-4-[(methylthio)]benzene

Uniqueness: 1-Chloro-4-[(difluoromethyl)sulfanyl]benzene is unique due to the presence of the difluoromethylsulfanyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability.

Properties

IUPAC Name

1-chloro-4-(difluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2S/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCXRGOEMOHKSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10539735
Record name 1-Chloro-4-[(difluoromethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2488-66-6
Record name 1-Chloro-4-[(difluoromethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-4-[(difluoromethyl)sulfanyl]benzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-4-[(difluoromethyl)sulfanyl]benzene
Reactant of Route 3
Reactant of Route 3
1-Chloro-4-[(difluoromethyl)sulfanyl]benzene
Reactant of Route 4
1-Chloro-4-[(difluoromethyl)sulfanyl]benzene
Reactant of Route 5
Reactant of Route 5
1-Chloro-4-[(difluoromethyl)sulfanyl]benzene
Reactant of Route 6
1-Chloro-4-[(difluoromethyl)sulfanyl]benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.